molecular formula C9H8N2O4 B14918770 5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol

5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol

Cat. No.: B14918770
M. Wt: 208.17 g/mol
InChI Key: DPMQMENXERNGCY-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of nitrobenzenes It features a nitro group attached to a phenyl ring, which is further connected to a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dihydroisoxazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Oxidation: The dihydroisoxazole ring can be oxidized to form the corresponding isoxazole derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 5-(2-Aminophenyl)-4,5-dihydroisoxazol-5-ol.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: 5-(2-Nitrophenyl)isoxazole.

Scientific Research Applications

5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dihydroisoxazole ring may also play a role in modulating the compound’s activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)-2-furoic acid: Another nitrobenzene derivative with a furoic acid moiety.

    2-Nitrophenylmethanol: A simpler nitrobenzene derivative with a hydroxyl group.

    N-(2-Nitrophenyl)acetamide: A nitrobenzene derivative with an acetamide group.

Uniqueness

5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(2-nitrophenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-3-1-2-4-8(7)11(13)14/h1-4,6,12H,5H2

InChI Key

DPMQMENXERNGCY-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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